

Eremofortin A: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Eremofortin A

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Introduction

Eremofortin A is a sesquiterpenoid mycotoxin belonging to the eremophilane family. Produced by the fungus *Penicillium roqueforti*, it is a significant secondary metabolite often found in association with PR toxin and other related compounds. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of **Eremofortin A**, intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.

Chemical Structure and Properties

Eremofortin A possesses a complex polycyclic structure characteristic of eremophilane sesquiterpenes. Its molecular formula is $C_{17}H_{22}O_5$, and its IUPAC name is [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate[1]. The molecule features a decalin core, two epoxide rings, a ketone, and an acetate ester group.

Table 1: Physicochemical Properties of **Eremofortin A**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₅	[1]
Molecular Weight	306.35 g/mol	[1]
Appearance	White solid	
Solubility	Soluble in DMSO, methanol, chloroform, dichloromethane	

Spectroscopic Data

Definitive and complete sets of spectroscopic data for **Eremofortin A** are not readily available in the public domain. The following tables present a compilation of available data and, where noted, data for the closely related precursor, Eremofortin C, for comparative purposes.

Table 2: ¹H NMR Spectroscopic Data

(Note: Specific ¹H NMR data for **Eremofortin A** is not available in the reviewed literature. Data for a related eremophilane sesquiterpene is provided for context.)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment (Eremofortin C)
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Data not available			

Table 3: ¹³C NMR Spectroscopic Data

(Note: Specific ¹³C NMR data for **Eremofortin A** is not available in the reviewed literature. Data for a related eremophilane sesquiterpene is provided for context.)

Chemical Shift (δ) ppm	Carbon Type	Assignment (Eremofortin C)
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Data not available		

Table 4: Infrared (IR) Spectroscopic Data

(Note: Specific IR absorption peaks for **Eremofortin A** are not detailed in the reviewed literature. Expected characteristic absorptions based on its functional groups are listed below.)

Wavenumber (cm^{-1})	Functional Group
~1735	C=O (ester)
~1680	C=O (α,β -unsaturated ketone)
~1240	C-O (ester)
~800-900	C-O-C (epoxide)

Table 5: Mass Spectrometry (MS) Data

(Note: Detailed fragmentation patterns for **Eremofortin A** are not available. The expected molecular ion peak is presented.)

m/z	Ion
306.1467	[M] ⁺

Stereochemistry

The stereochemistry of **Eremofortin A** is complex, with multiple chiral centers. The IUPAC name, [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate, defines the absolute configuration of these centers[1]. While a definitive X-ray crystal structure of **Eremofortin A** has not been reported in the reviewed literature, the stereochemical assignments are based on spectroscopic data, likely

including Nuclear Overhauser Effect (NOE) experiments, and its biosynthetic relationship to other eremophilanes with established stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for elucidating relative stereochemistry.

Experimental Protocols

Isolation and Purification of Eremofortin A from *Penicillium roqueforti*

The following is a generalized protocol for the isolation and purification of **Eremofortin A**, synthesized from methodologies reported for eremofortins.

1. Fungal Culture:

- Grow a selected strain of *Penicillium roqueforti* known to produce **Eremofortin A** in a suitable liquid medium (e.g., yeast extract sucrose broth) or on a solid substrate (e.g., rice or wheat).
- Incubate the culture under optimal conditions for mycotoxin production (typically 20-25°C in the dark for 14-21 days).

2. Extraction:

- Lyophilize and grind the mycelium and substrate.
- Extract the ground material exhaustively with a suitable organic solvent, such as chloroform or a mixture of methanol and chloroform.
- Concentrate the crude extract under reduced pressure.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient, to separate fractions based on polarity.

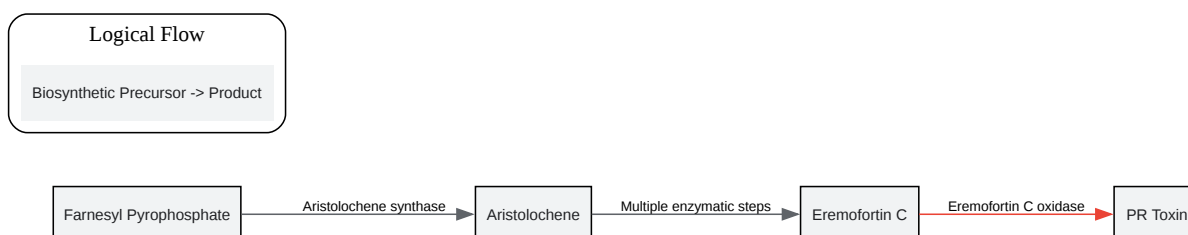
- Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualization method (e.g., UV light and/or a staining reagent).
- Combine fractions containing **Eremofortin A**.
- Further purify the **Eremofortin A**-rich fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water-acetonitrile gradient.

4. Characterization:

- Confirm the identity and purity of the isolated **Eremofortin A** using spectroscopic methods (NMR, MS, IR) and comparison with literature data where available.

Biosynthetic Pathway

Eremofortin A is an intermediate in the biosynthetic pathway of PR toxin. The pathway originates from farnesyl pyrophosphate and proceeds through several enzymatic steps. The immediate precursor to PR toxin is Eremofortin C. The conversion of Eremofortin C to PR toxin involves the oxidation of a primary alcohol to an aldehyde.

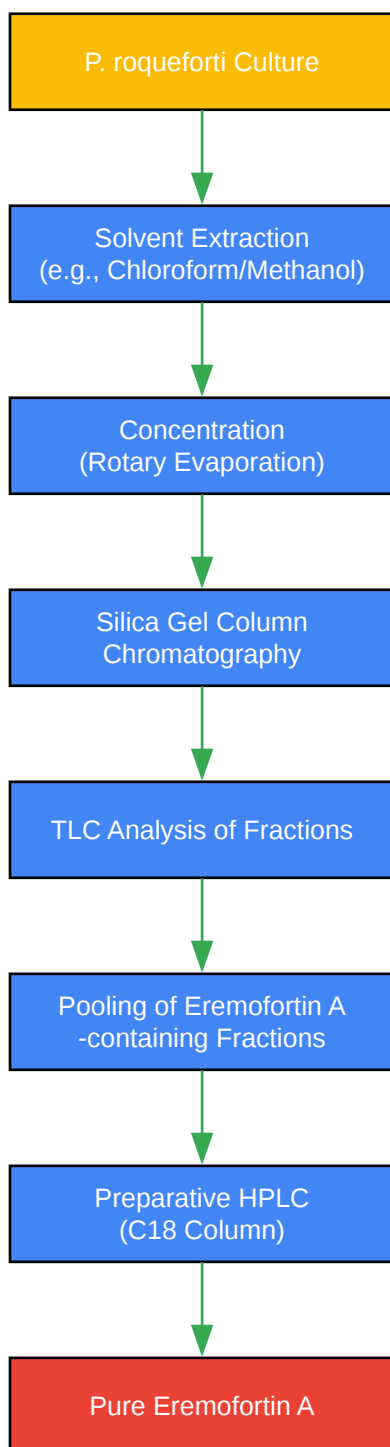


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Caption: Biosynthetic pathway from Eremofortin C to PR Toxin.

Experimental Workflow for Isolation

The general workflow for the isolation of **Eremofortin A** from a fungal culture involves a series of extraction and chromatographic steps.



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Caption: Experimental workflow for the isolation of **Eremofortin A**.

Conclusion

Eremofortin A remains a molecule of interest due to its prevalence in *Penicillium roqueforti* and its role as a precursor to the more toxic PR toxin. While its complete spectroscopic characterization is not as widely documented as some other mycotoxins, this guide provides a foundational understanding of its chemical nature. Further research, including the acquisition of high-resolution spectroscopic data and a definitive X-ray crystal structure, would be invaluable for a more complete understanding of this complex natural product and for facilitating future research in drug development and toxicology.

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References

- 1. Eremofortin A | C₁₇H₂₂O₅ | CID 101316760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eremofortin A: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388217#chemical-structure-and-stereochemistry-of-eremofortin-a]

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